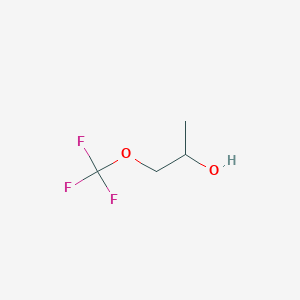
N-Hydroxyprotriptyline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyprotriptyline is a derivative of protriptyline, a tricyclic antidepressant. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom in the protriptyline structure. The addition of the hydroxyl group can significantly alter the chemical and pharmacological properties of the parent compound, making this compound a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyprotriptyline typically involves the hydroxylation of protriptyline. One common method is the reaction of protriptyline with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of protriptyline to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydroxylation. This method uses a catalyst to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its application in pharmaceutical and other industries.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxyprotriptyline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced back to protriptyline under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Protriptyline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxyprotriptyline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxyprotriptyline involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to its parent compound protriptyline. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. Additionally, the hydroxyl group may enable the compound to interact with different molecular targets and pathways, potentially leading to unique pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Protriptyline: The parent compound, used as a tricyclic antidepressant.
Nortriptyline: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Amitriptyline: A widely used tricyclic antidepressant with a different side chain.
Uniqueness
N-Hydroxyprotriptyline is unique due to the presence of the hydroxyl group, which can significantly alter its chemical reactivity and pharmacological properties compared to its parent compound and other similar tricyclic antidepressants
Propiedades
Fórmula molecular |
C19H21NO |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]hydroxylamine |
InChI |
InChI=1S/C19H21NO/c1-20(21)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19,21H,6,11,14H2,1H3 |
Clave InChI |
QWUHVBSCZRRMNX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


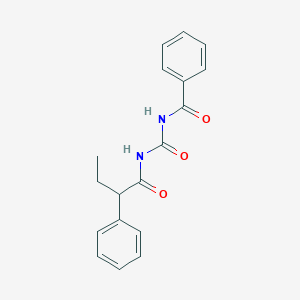
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

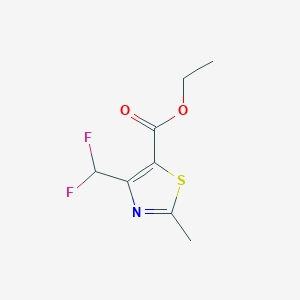
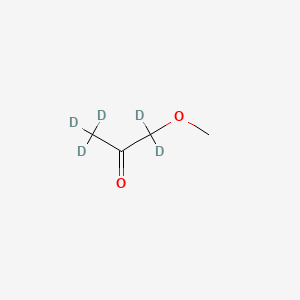
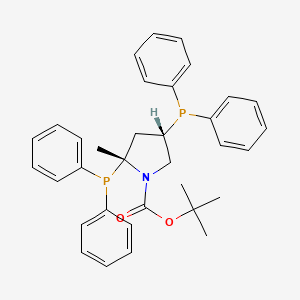
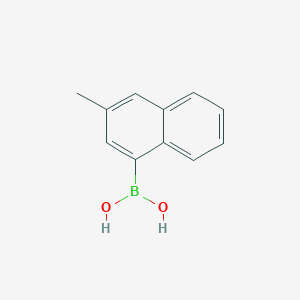
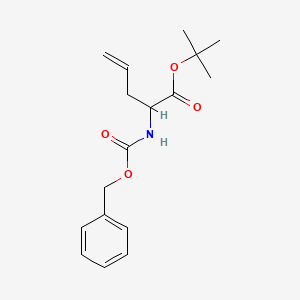
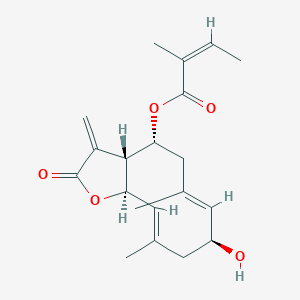
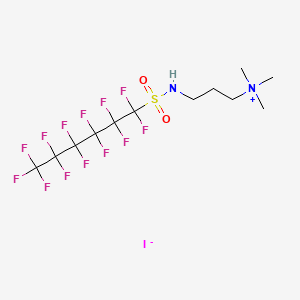

![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
